![molecular formula C12H21NO3 B6232777 tert-butyl N-{5-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate, Mixture of diastereomers CAS No. 1242273-72-8](/img/no-structure.png)

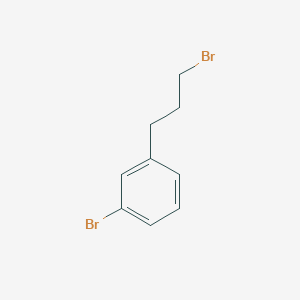

tert-butyl N-{5-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate, Mixture of diastereomers

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“tert-butyl N-{5-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate” is a chemical compound with the CAS Number: 1242273-72-8 . It has a molecular weight of 227.3 . The compound is a versatile material used in scientific research. Its unique structure allows for diverse applications, ranging from drug synthesis to catalysis studies.

Molecular Structure Analysis

The IUPAC name of the compound is "tert-butyl ((1S,2R,4S,5S)-5-hydroxybicyclo [2.2.1]heptan-2-yl)carbamate" . The InChI code is "1S/C12H21NO3/c1-12(2,3)16-11(15)13-9-5-8-4-7(9)6-10(8)14/h7-10,14H,4-6H2,1-3H3,(H,13,15)" . This suggests that the compound has a bicyclic structure with a carbamate functional group attached to a tert-butyl group.Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación

Polymer Membranes in Fuel Additive Purification

The use of polymer membranes for the purification of fuel additives, such as Methyl Tert-butyl Ether (MTBE), highlights the relevance of related compounds in improving fuel performance and reducing emissions. Pervaporation through various polymer membranes, including poly(vinyl alcohol) and cellulose acetate, is explored as a method for separating organic mixtures, indicating the potential application of related carbamate compounds in environmental and industrial processes (Pulyalina et al., 2020).

Biodegradation of Fuel Additives

The biodegradation and fate of fuel additives like Ethyl tert-butyl ether (ETBE) in soil and groundwater are extensively reviewed, shedding light on microbial degradation pathways and the potential environmental impact of related compounds. This suggests the importance of studying the biodegradability and environmental behavior of tert-butyl carbamates (Thornton et al., 2020).

MTBE Biodegradation and Bioremediation

The comprehensive review of MTBE biodegradation underlines the aerobic and anaerobic conditions for biotransformation and mineralization in environmental samples. This knowledge base could be relevant for understanding how tert-butyl carbamates might be addressed in bioremediation strategies (Fiorenza & Rifai, 2003).

Decomposition in Environmental Remediation

The study on the decomposition of MTBE by adding hydrogen in a cold plasma reactor showcases innovative approaches to decomposing environmental pollutants. This suggests potential research avenues for the decomposition or transformation of tert-butyl carbamates in environmental remediation efforts (Hsieh et al., 2011).

Mecanismo De Acción

The mechanism of action of this compound is not specified in the search results. The compound’s applications in scientific research, such as drug synthesis and catalysis studies, suggest that its mechanism of action may vary depending on the specific context.

Safety and Hazards

The compound is associated with several hazard statements: H315, H319, H335 . These correspond to skin irritation, eye irritation, and respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-{5-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate involves the protection of the hydroxyl group on the bicyclic ring, followed by the formation of the carbamate group using tert-butyl chloroformate. The final step involves deprotection of the hydroxyl group to obtain the desired product.", "Starting Materials": [ "5-hydroxybicyclo[2.2.1]heptan-2-one", "tert-butyl chloroformate", "diisopropylethylamine", "N,N-dimethylformamide", "sodium bicarbonate", "methanol" ], "Reaction": [ "Protection of the hydroxyl group on the bicyclic ring using tert-butyldimethylsilyl chloride and imidazole in dichloromethane", "Formation of the carbamate group using tert-butyl chloroformate, diisopropylethylamine, and N,N-dimethylformamide", "Deprotection of the hydroxyl group using sodium bicarbonate in methanol" ] } | |

Número CAS |

1242273-72-8 |

Fórmula molecular |

C12H21NO3 |

Peso molecular |

227.3 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dichloroimidazo[2,1-f][1,2,4]triazine](/img/structure/B6232740.png)